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Cat. No.: B11929107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the MTHFD1/2 inhibitor, TH9619, and its

synergistic potential with other anti-cancer agents. TH9619 is a potent and selective inhibitor of

the methylenetetrahydrofolate dehydrogenase/cyclohydrolase activity of both MTHFD1 and

MTHFD2, key enzymes in the one-carbon metabolism pathway essential for nucleotide

synthesis.[1] By disrupting this pathway, TH9619 leads to thymidine depletion, replication

stress, and ultimately, apoptosis in cancer cells.[2][3] This unique mechanism of action

presents a compelling rationale for combination therapies to enhance anti-tumor efficacy.

Synergistic Potential with DNA Damage Response
(DDR) Inhibitors
Extensive preclinical research has demonstrated significant synergistic effects when TH9619 is

combined with inhibitors of the DNA Damage Response (DDR) pathway, particularly ATR

(Ataxia Telangiectasia and Rad3-related) inhibitors. The induction of replication stress by

TH9619 makes cancer cells particularly vulnerable to agents that target the cellular machinery

responsible for managing DNA damage.
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The synergistic potential of TH9619 with the ATR inhibitors VE-821 and VE-822 has been

evaluated in various cancer cell lines. The combination significantly increases apoptosis in a

time- and dose-dependent manner.[4]

Cell Line
Combination
Agent

Concentration
of TH9619

Concentration
of
Combination
Agent

Observed
Effect

HL-60 (AML)
VE-821 (ATR

Inhibitor)

Synergistic

concentrations

Synergistic

concentrations

Increased

apoptosis

THP-1 (AML)
VE-821 (ATR

Inhibitor)

Synergistic

concentrations

Synergistic

concentrations

Increased

apoptosis

U2OS (Bone

Cancer)

VE-821 (ATR

Inhibitor)

Synergistic

concentrations

Synergistic

concentrations

Increased

apoptosis

TC71 (Bone

Cancer)

VE-821 (ATR

Inhibitor)

Synergistic

concentrations

Synergistic

concentrations

Increased

apoptosis

HL-60 (AML)
VE-822 (ATR

Inhibitor)

Synergistic

concentrations

Synergistic

concentrations

Increased

apoptosis

THP-1 (AML)
VE-822 (ATR

Inhibitor)

Synergistic

concentrations

Synergistic

concentrations

Increased

apoptosis

U2OS (Bone

Cancer)

VE-822 (ATR

Inhibitor)

Synergistic

concentrations

Synergistic

concentrations

Increased

apoptosis

TC71 (Bone

Cancer)

VE-822 (ATR

Inhibitor)

Synergistic

concentrations

Synergistic

concentrations

Increased

apoptosis

HL-60 (AML)
CCT245737

(Chk1 Inhibitor)

Synergistic

concentrations

Synergistic

concentrations

Synergism

observed

HL-60 (AML)
MK-1775 (Wee1

Inhibitor)

Synergistic

concentrations

Synergistic

concentrations

Synergism

observed

Table 1: Summary of synergistic combinations of TH9619 with DNA Damage Response

inhibitors. The term "Synergistic concentrations" indicates that the combination showed a
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greater effect than the additive effect of each agent alone, as detailed in the source literature.

[4]

Comparison with Standard Chemotherapy
While direct synergistic studies of TH9619 with traditional chemotherapy agents like

doxorubicin and cisplatin are not extensively available in the reviewed literature, the efficacy of

TH9619 has been compared to the standard-of-care for Acute Myeloid Leukemia (AML),

cytarabine (AraC). In a xenograft AML model, TH9619 treatment, particularly when combined

with a low-folate diet, significantly prolonged mouse survival compared to vehicle control.[1]

Mechanism of Action and Synergy
The synergistic effect of TH9619 with DDR inhibitors is rooted in their complementary

mechanisms of action. TH9619 depletes the thymidine pool, leading to the misincorporation of

uracil into DNA and causing replication forks to stall.[2][3] This replication stress activates the

ATR-Chk1 signaling pathway, a critical component of the DNA damage response. By co-

administering an ATR inhibitor, this rescue pathway is blocked, leading to catastrophic DNA

damage and enhanced cancer cell death.
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Mechanism of TH9619 and ATR inhibitor synergy.

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The

following are summarized protocols based on the key experimental data.
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Cell Culture: Cancer cell lines (e.g., HL-60, THP-1, U2OS, TC71) are cultured in appropriate

media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix

of TH9619 and the combination agent (e.g., ATR inhibitor) for a specified duration (e.g., 72 or

96 hours).

Viability Assay: Cell viability is measured using a commercial assay such as CellTiter-Glo®,

which quantifies ATP levels as an indicator of metabolically active cells.

Synergy Calculation: The synergistic effect is quantified by calculating the combination index

(CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal

to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Apoptosis Assay
Drug Treatment: Cells are treated with TH9619, the combination agent, or the combination

for a specified time (e.g., 48 or 72 hours).

Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and

propidium iodide (PI) or a similar viability dye (to detect late apoptotic and necrotic cells).

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage

of apoptotic cells in each treatment group.

In Vivo Xenograft Studies
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are inoculated with human

cancer cells (e.g., HL-60) to establish xenograft tumors.

Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment

groups: vehicle control, TH9619 alone, combination agent alone, and the combination of

TH9619 and the other agent. Drugs are administered via an appropriate route (e.g.,

subcutaneous injection) at a predetermined schedule and dose.

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using

calipers. Animal body weight is also monitored as an indicator of toxicity.
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Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time

point), tumors are excised and can be used for further analysis (e.g., western blotting,

immunohistochemistry).

Workflow for Assessing Synergistic Potential
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Experimental workflow for synergy assessment.

Conclusion and Future Directions
The MTHFD1/2 inhibitor TH9619 demonstrates significant synergistic potential with inhibitors of

the DNA damage response pathway, particularly ATR inhibitors. This synergy is based on a
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sound mechanistic rationale of inducing and then exploiting replication stress. The provided

data and protocols offer a solid foundation for further research into these combinations.

While compelling evidence exists for synergy with targeted DDR inhibitors, further studies are

warranted to explore the synergistic potential of TH9619 with standard-of-care chemotherapies

such as platinum-based agents and anthracyclines. Such investigations could broaden the

clinical applicability of TH9619 and offer new therapeutic strategies for a range of malignancies.

Researchers are encouraged to utilize the outlined experimental frameworks to explore these

novel combinations.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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